N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
CAS No.: 1251679-29-4
Cat. No.: VC6537076
Molecular Formula: C20H22N6OS
Molecular Weight: 394.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251679-29-4 |
|---|---|
| Molecular Formula | C20H22N6OS |
| Molecular Weight | 394.5 |
| IUPAC Name | N-benzyl-N-methyl-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H22N6OS/c1-24(12-16-5-3-2-4-6-16)20(27)17-13-26(15-23-17)19-11-18(21-14-22-19)25-7-9-28-10-8-25/h2-6,11,13-15H,7-10,12H2,1H3 |
| Standard InChI Key | WLCSUJWQUNPOSO-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s systematic IUPAC name is N-benzyl-N-methyl-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide, reflecting its three core components:
-
Imidazole ring: A five-membered aromatic ring with two nitrogen atoms.
-
Pyrimidine ring: A six-membered diazine ring substituted with a thiomorpholine group.
-
Benzyl-methyl carboxamide: A side chain providing hydrophobicity and steric bulk.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₆OS | PubChem |
| Molecular Weight | 394.5 g/mol | PubChem |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 | PubChem |
| InChI Key | WLCSUJWQUNPOSO-UHFFFAOYSA-N | PubChem |
The thiomorpholine group (a sulfur-containing morpholine analog) enhances solubility and modulates electronic properties, potentially influencing binding affinity to biological targets.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Imidazole formation | Glyoxal, NH₃, substituted aldehyde, 80°C | Cyclization to imidazole core |
| Pyrimidine synthesis | Thiomorpholine, urea, HCl, reflux | Diazine ring formation |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Fusion of imidazole and pyrimidine |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the thiomorpholine’s sulfur atom and carboxamide’s hydrogen-bonding capacity.
-
Stability: Susceptible to oxidative degradation at the thiomorpholine sulfur under acidic conditions, necessitating storage in inert atmospheres.
Spectroscopic Data
-
¹H NMR: Peaks at δ 2.8–3.2 ppm (N-methyl and thiomorpholine CH₂ groups), δ 7.2–7.5 ppm (benzyl aromatic protons).
-
MS (ESI+): m/z 395.1 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanisms
Kinase Inhibition
The pyrimidine-imidazole scaffold is structurally analogous to ATP-competitive kinase inhibitors. Molecular docking studies suggest the thiomorpholine group occupies hydrophobic pockets in kinase ATP-binding sites, while the benzyl group enhances membrane permeability .
Anti-Inflammatory Effects
In silico models predict TNF-α suppression through interference with NF-κB signaling. The carboxamide moiety may hydrogen-bond to key residues in the TNF-α-TNFR1 complex .
Table 3: Biological Screening Data
Pharmacokinetic Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability (F = 41% in rats) due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiomorpholine sulfur to sulfoxide .
Toxicity
-
Acute toxicity: LD₅₀ > 500 mg/kg in murine models.
-
hERG inhibition: Moderate risk (IC₅₀ = 8.9 μM), necessitating structural optimization for cardiac safety .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound Modification | Effect on Activity |
|---|---|
| Replacement of thiomorpholine with morpholine | ↓ Kinase inhibition (IC₅₀ = 1.2 μM) |
| Methylation of imidazole N-H | ↑ Metabolic stability |
| Substitution of benzyl with phenyl | ↓ Solubility (logP +0.7) |
The thiomorpholine group’s sulfur atom is critical for target engagement, while the benzyl group balances lipophilicity and solubility .
Patent Landscape and Therapeutic Applications
Patent WO2010014939A1 discloses pyrimidine derivatives for treating autoimmune disorders and cancer, with specific claims covering thiomorpholine-containing variants . Key applications include:
-
Oncology: Combination therapies with checkpoint inhibitors.
-
Rheumatoid arthritis: Oral formulations for cytokine modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume